molecular formula C23H21ClN2O5S B3581398 N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide

Cat. No.: B3581398
M. Wt: 472.9 g/mol
InChI Key: CDAMKGOEOBWZTD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a sulfonyl group

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicological studies. As with any chemical compound, appropriate safety precautions should be taken when handling and disposing of this compound .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. This could provide valuable information for the development of new pharmaceuticals or other useful compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl and sulfonyl groups. The final step involves the formation of the amide bond. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-16-3-2-4-17(11-16)13-26(32(28,29)20-8-5-18(24)6-9-20)14-23(27)25-19-7-10-21-22(12-19)31-15-30-21/h2-12H,13-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAMKGOEOBWZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide
Reactant of Route 2
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N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide
Reactant of Route 3
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N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide
Reactant of Route 4
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N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide

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